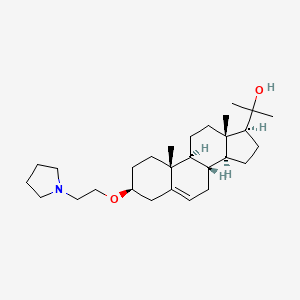

20-HC-Me-Pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H47NO2 |

|---|---|

Molecular Weight |

429.7 g/mol |

IUPAC Name |

2-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-(2-pyrrolidin-1-ylethoxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propan-2-ol |

InChI |

InChI=1S/C28H47NO2/c1-26(2,30)25-10-9-23-22-8-7-20-19-21(31-18-17-29-15-5-6-16-29)11-13-27(20,3)24(22)12-14-28(23,25)4/h7,21-25,30H,5-6,8-19H2,1-4H3/t21-,22-,23-,24-,25+,27-,28-/m0/s1 |

InChI Key |

DKATTWHEAIAIAT-XMLICAENSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(C)(C)O)CC=C4[C@@]3(CC[C@@H](C4)OCCN5CCCC5)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(C)(C)O)CC=C4C3(CCC(C4)OCCN5CCCC5)C |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Enigmatic World of 20-Hydroxycholesterol: A Technical Guide to Chemical Probe Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxycholesterol (20-HC) is a critical oxysterol, a hydroxylated derivative of cholesterol, that plays a pivotal role in a multitude of physiological and pathological processes. Its influence extends from the intricate regulation of the Hedgehog signaling pathway, crucial in embryonic development and cancer, to modulating the activity of other key cellular proteins. To unravel the complex signaling networks and identify the direct molecular interactors of 20-HC, the development of sophisticated chemical probes has become indispensable. These molecular tools, equipped with reporter functionalities such as photoaffinity labels or fluorophores, enable researchers to visualize, capture, and identify the cellular binding partners of this enigmatic signaling lipid.

This technical guide provides a comprehensive overview of the synthesis and application of 20-hydroxycholesterol chemical probes. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and utilize these powerful tools in their quest to understand the multifaceted roles of 20-HC in health and disease. The guide details experimental protocols for the synthesis of key probes, summarizes their quantitative data, and illustrates their application in deciphering cellular signaling pathways and experimental workflows.

Data Presentation: Quantitative Insights into 20-Hydroxycholesterol Probes

The efficacy and utility of chemical probes are defined by their specific biochemical and photophysical properties. The following table summarizes the available quantitative data for a key 20(S)-hydroxycholesterol photoaffinity probe, providing a basis for experimental design and data interpretation.

| Probe Name | Probe Type | Target Pathway | EC50 | Binding Affinity (Kd) | Reference |

| Probe 2 | Photoaffinity (Diazirine and Alkyne) | Hedgehog Signaling (Smoothened) | 1.2 µM | Not Reported | [1] |

Note: While the EC50 value indicates the concentration at which the probe elicits a half-maximal response in activating the Hedgehog signaling pathway, the direct binding affinity (Kd) to its primary target, Smoothened (Smo), has not been reported in the reviewed literature. Further quantitative data for fluorescent probes, such as quantum yields and specific excitation/emission maxima for 20-HC derivatives, are also areas for future investigation.

Experimental Protocols: Synthesizing the Tools of Discovery

Detailed and reproducible synthetic protocols are the bedrock of chemical probe development. This section provides a step-by-step methodology for the synthesis of a well-characterized 20(S)-hydroxycholesterol photoaffinity probe, referred to as "Probe 2" in the literature[1].

Synthesis of a 20(S)-Hydroxycholesterol Photoaffinity Probe (Probe 2)

This protocol outlines the multi-step synthesis of a bifunctional 20(S)-hydroxycholesterol probe containing a diazirine for photocrosslinking and an alkyne for subsequent "click" chemistry applications[1].

Materials:

-

Starting material: Commercially available steroid precursor

-

Reagents: N-bromoacetamide (NBA), perchloric acid (aq.), 1,4-dioxane, lead(IV) acetate (Pb(OAc)4), calcium carbonate (CaCO3), iodine (I2), cyclohexane, zinc (Zn), acetic acid, pyridinium chlorochromate (PCC), Celite, dichloromethane (CH2Cl2), Seyferth-Gilbert reagent, potassium tert-butoxide (t-BuOK), tetrahydrofuran (THF), cesium carbonate (Cs2CO3), methanol, 2-(3-bromopropyl)-2-methyl-1,3-dioxolane, magnesium (Mg), hydrochloric acid (HCl), ammonia (NH3), hydroxylamine-O-sulfonic acid, triethylamine (Et3N).

Procedure:

-

Step a: Bromohydrin Formation: The starting steroid is treated with N-bromoacetamide (NBA) in aqueous perchloric acid and 1,4-dioxane at 0°C to 23°C to yield the corresponding bromohydrin in 77% yield.

-

Step b: Ether Formation: The bromohydrin is subjected to a reaction with lead(IV) acetate, calcium carbonate, and iodine in cyclohexane under irradiation with visible light at 80°C to afford a cyclic ether in over 99% yield.

-

Step c: Reductive Opening: The cyclic ether is opened reductively using zinc in a mixture of acetic acid and water at 45°C, providing the desired diol in 88% yield.

-

Step d: Oxidation: The secondary alcohol is selectively oxidized to a ketone using pyridinium chlorochromate (PCC) on Celite in dichloromethane at 23°C, with a yield of 87%.

-

Step e: Alkyne Installation: The ketone is converted to a terminal alkyne in a two-step process. First, reaction with the Seyferth-Gilbert reagent and potassium tert-butoxide in THF at -78°C (80% yield), followed by treatment with cesium carbonate in methanol at 23°C (over 99% yield).

-

Step f: Side Chain Elongation: The steroid intermediate is reacted with the Grignard reagent derived from 2-(3-bromopropyl)-2-methyl-1,3-dioxolane and magnesium in THF at 0°C to 23°C to install the side chain, affording the product in 61% yield.

-

Step g: Deprotection: The ketal protecting group is removed by treatment with hydrochloric acid in THF at 23°C, yielding the ketone in 94% yield.

-

Step h: Diazirine Formation: The final diazirine functionality is introduced in a three-step one-pot reaction. The ketone is first converted to the corresponding oxime with ammonia and then to an oxime tosylate with hydroxylamine-O-sulfonic acid. Finally, treatment with iodine and triethylamine in THF at 23°C affords the desired photoaffinity probe 2 in 46% yield.

Mandatory Visualizations: Illuminating the Pathways and Processes

Visual diagrams are powerful tools for understanding complex biological systems and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the 20-HC signaling pathway and the experimental workflow for its investigation.

20-Hydroxycholesterol Signaling Network

20-HC is a known agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. However, recent chemoproteomic studies have revealed a broader network of protein interactors, suggesting a more complex signaling role for this oxysterol.

Caption: 20-Hydroxycholesterol signaling network.

Experimental Workflow for Chemoproteomic Profiling

The identification of direct protein targets of 20-HC in a cellular context can be achieved through a powerful technique known as chemoproteomics. This workflow utilizes a photoaffinity probe to covalently link 20-HC to its binding partners, which are then identified by mass spectrometry.

Caption: Chemoproteomics workflow for 20-HC targets.

Conclusion

The synthesis and application of chemical probes for 20-hydroxycholesterol represent a significant advancement in our ability to dissect the intricate roles of this vital signaling molecule. The photoaffinity and fluorescent probes described in this guide provide powerful tools for identifying direct binding partners and visualizing the subcellular localization of 20-HC. The detailed synthetic protocols and experimental workflows offer a practical roadmap for researchers to embark on their own investigations into the expanding world of oxysterol biology. As our understanding of the 20-HC interactome grows, so too will our appreciation for its profound impact on cellular function and its potential as a therapeutic target in a range of human diseases. Future efforts should focus on the development of a broader palette of probes with diverse functionalities and the comprehensive quantitative characterization of their properties to further refine our understanding of 20-hydroxycholesterol's role in health and disease.

References

Characterization of Novel Oxysterol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and quantitative data related to the characterization of novel oxysterol derivatives. Oxysterols, oxidized derivatives of cholesterol, are emerging as critical signaling molecules and potential therapeutic agents in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This document outlines detailed experimental protocols for their analysis and functional characterization, presents key quantitative data for a selection of novel derivatives, and visualizes the intricate signaling pathways they modulate.

Data Presentation: Quantitative Activity of Novel Oxysterol Derivatives

The biological activity of novel oxysterol derivatives is a critical aspect of their characterization. The following tables summarize key quantitative data, including the half-maximal effective concentration (EC50) for pathway activation, the half-maximal inhibitory concentration (IC50) for cell viability, and binding affinities (Ki) for nuclear receptors.

| Derivative Name/Code | Target Pathway/Receptor | Cell Line/System | EC50 (µM) | Citation |

| 20(S)-hydroxycholesterol (20(S)-OHC) | Hedgehog Signaling | NIH 3T3 | ~3 | [1][2] |

| 23(R)-hydroxycholesterol (23(R)-OHC) | Hedgehog Signaling | C3H10T1/2 | 0.54 - 0.65 | [3][4][5] |

| ATI-111 | Liver X Receptor α (LXRα) | HEK293 | ~0.06 | [6] |

| ATI-111 | Liver X Receptor β (LXRβ) | HEK293 | ~0.7 | [6] |

| 24(S),25-epoxycholesterol | Liver X Receptor α (LXRα) | - | 7.5 | [7] |

| 24(S),25-epoxycholesterol | Liver X Receptor β (LXRβ) | - | 1.5 | [7] |

| 24(S)-hydroxycholesterol | Liver X Receptor α (LXRα) | - | 7 | [7] |

| 24(S)-hydroxycholesterol | Liver X Receptor β (LXRβ) | - | 1.5 | [7] |

| Derivative Name/Code | Cancer Cell Line | IC50 (µM) | Citation |

| Oxy186 | Non-Small Cell Lung Cancer | Not Specified | [8] |

| Oxy210 | Non-Small Cell Lung Cancer | Not Specified | [8] |

| Unnamed Compound 1 | HTB-26 (Breast), PC-3 (Prostate), HepG2 (Liver) | 10 - 50 | [9] |

| Unnamed Compound 2 | HTB-26 (Breast), PC-3 (Prostate), HepG2 (Liver) | 10 - 50 | [9] |

| Unnamed Compound 2 | HCT116 (Colon) | 0.34 | [9] |

| Unnamed Compound 3a | A549 (Lung) | 5.988 | [10] |

| Ligand | Receptor | Ki (nM) | Citation |

| 24(S)-hydroxycholesterol | LXRα | 110 | [11] |

| 22(R)-hydroxycholesterol | LXRα | 380 | [11] |

| 22(S)-hydroxycholesterol | LXRα | 150 | [11] |

| 22(S)-hydroxycholesterol | LXRβ | 160 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of novel oxysterol derivatives. This section provides step-by-step protocols for key analytical and cell-based assays.

Quantification of Oxysterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the sensitive detection and quantification of oxysterols in biological samples.

a. Sample Preparation:

-

Extraction: Extract lipids from the sample (e.g., plasma, cell lysate) using a mixture of n-hexane and isopropanol.

-

Cholesterol Removal: To enhance the detection of low-abundance oxysterols, remove the bulk of cholesterol by solid-phase extraction (SPE) using an unmodified silica cartridge.

-

Derivatization: Convert the extracted oxysterols into their trimethylsilyl (TMS) ether derivatives by reacting with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). This step increases the volatility and thermal stability of the oxysterols for GC analysis.

b. GC-MS Analysis:

-

Gas Chromatography:

-

Column: Use a medium polarity capillary column, such as a 35%-diphenyl/65%-dimethyl polysiloxane stationary phase.

-

Injection: Inject the derivatized sample in splitless mode.

-

Temperature Program: Employ a temperature gradient to achieve optimal separation of the different oxysterol derivatives.

-

-

Mass Spectrometry:

-

Ionization: Use electron ionization (EI) to fragment the derivatized oxysterols.

-

Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted quantification of known oxysterols or in full-scan mode for the identification of unknown derivatives.

-

Quantification: Generate a calibration curve using a series of known concentrations of oxysterol standards to quantify the analytes in the samples.

-

Hedgehog (Hh) Signaling Pathway Activation Assay (Luciferase Reporter)

This assay measures the ability of novel oxysterol derivatives to activate the Hedgehog signaling pathway.

a. Cell Culture and Transfection:

-

Use a cell line responsive to Hh signaling, such as NIH 3T3 or C3H10T1/2 cells.

-

Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). The Gli-responsive reporter contains binding sites for the Gli family of transcription factors, which are the downstream effectors of the Hh pathway.

b. Treatment with Oxysterol Derivatives:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with a range of concentrations of the novel oxysterol derivative. Include a positive control (e.g., a known Hh agonist like SAG or 20(S)-OHC) and a vehicle control (e.g., DMSO).

-

Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for pathway activation and reporter gene expression.

c. Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

Calculate the fold induction of Hh signaling activity relative to the vehicle control.

-

Determine the EC50 value by plotting the fold induction against the concentration of the oxysterol derivative and fitting the data to a dose-response curve.

Wnt/β-catenin Signaling Pathway Inhibition Assay (Luciferase Reporter)

This assay assesses the inhibitory effect of novel oxysterol derivatives on the canonical Wnt signaling pathway.

a. Cell Culture and Transfection:

-

Use a cell line with a functional Wnt/β-catenin pathway, such as HEK293T or a relevant cancer cell line.

-

Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively active Renilla luciferase plasmid. TCF/LEF are the transcriptional partners of β-catenin.

b. Treatment and Pathway Activation:

-

Plate the transfected cells in a 96-well plate.

-

Pre-treat the cells with a range of concentrations of the novel oxysterol derivative.

-

Stimulate the Wnt pathway using a Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (e.g., LiCl or CHIR99021).

-

Include appropriate controls: vehicle control, Wnt-stimulated control without inhibitor, and a known Wnt inhibitor control.

-

Incubate for 24-48 hours.

c. Luciferase Assay and Data Analysis:

-

Perform the dual-luciferase assay as described for the Hh pathway assay.

-

Calculate the percentage of inhibition of Wnt signaling for each concentration of the oxysterol derivative relative to the Wnt-stimulated control.

-

Determine the IC50 value from the dose-response curve.

Liver X Receptor (LXR) Activation Assay (Reporter Gene Assay)

This protocol measures the ability of novel oxysterols to function as LXR agonists.

a. Cell Culture and Transfection:

-

Use a suitable cell line, such as HEK293T or HepG2.

-

Co-transfect the cells with an LXR expression plasmid (LXRα or LXRβ), an LXR-responsive reporter plasmid containing LXR response elements (LXREs) driving firefly luciferase expression, and a Renilla luciferase normalization plasmid.

b. Treatment and Assay:

-

Plate the transfected cells and treat them with various concentrations of the novel oxysterol derivative.

-

Include a known LXR agonist (e.g., T0901317 or GW3965) as a positive control and a vehicle control.

-

Incubate for 24-48 hours.

c. Data Analysis:

-

Perform the dual-luciferase assay.

-

Calculate the fold induction of LXR activity relative to the vehicle control.

-

Determine the EC50 value from the dose-response curve.

TGF-β Signaling Pathway Inhibition Assay (SMAD-responsive Luciferase Reporter)

This assay evaluates the inhibitory potential of novel oxysterol derivatives on the TGF-β signaling pathway.

a. Cell Culture and Transfection:

-

Use a cell line responsive to TGF-β, such as A549 or HaCaT cells.

-

Co-transfect the cells with a SMAD-responsive firefly luciferase reporter plasmid (e.g., CAGA-luc) and a Renilla luciferase normalization plasmid. SMAD proteins are the key downstream effectors of the TGF-β pathway.

b. Treatment and Pathway Stimulation:

-

Plate the transfected cells.

-

Pre-treat with a range of concentrations of the novel oxysterol derivative.

-

Stimulate the pathway with recombinant TGF-β1.

-

Include appropriate controls: vehicle, TGF-β1 stimulated, and a known TGF-β inhibitor (e.g., SB431542).

-

Incubate for 16-24 hours.

c. Data Analysis:

-

Perform the dual-luciferase assay.

-

Calculate the percentage of inhibition of TGF-β signaling.

-

Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the characterization of novel oxysterol derivatives.

Caption: Hedgehog signaling pathway activation by a novel oxysterol derivative.

Caption: Inhibition of Wnt/β-catenin signaling by a novel oxysterol derivative.

Caption: Liver X Receptor (LXR) activation by a novel oxysterol derivative.

References

- 1. Oxysterols are allosteric activators of the oncoprotein Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships for side chain oxysterol agonists of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships for Side Chain Oxysterol Agonists of the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxysterol derivatives Oxy186 and Oxy210 inhibit WNT signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

An In-Depth Technical Guide to the Mechanism of Action of 20-HC-Me-Pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-HC-Me-Pyrrolidine is a potent small molecule inhibitor of the Aster family of proteins (Aster-A, Aster-B, and Aster-C). These endoplasmic reticulum (ER)-resident proteins are crucial for the non-vesicular transport of cholesterol from the plasma membrane to the ER. By directly binding to the sterol-binding domain of Aster proteins, 20-HC-Me-Pyrrolidine effectively blocks their cholesterol transfer activity. This inhibition disrupts the trafficking of low-density lipoprotein (LDL)-derived cholesterol to the ER, impacting downstream cellular processes such as cholesterol esterification and the regulation of cholesterol homeostasis via the Sterol Regulatory Element-Binding Protein 2 (SREBP2) pathway. This guide provides a comprehensive overview of the mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways.

Core Mechanism of Action

20-HC-Me-Pyrrolidine functions as a pan-inhibitor of the Aster proteins. The primary mechanism involves the direct binding of the molecule to the ASTER domain, a conserved sterol-binding pocket within each Aster protein. This binding event physically occludes the entry of cholesterol into the binding pocket, thereby preventing the Aster-mediated transfer of cholesterol between membranes.

The inhibition of Aster proteins by 20-HC-Me-Pyrrolidine leads to a disruption of the non-vesicular pathway of cholesterol transport from the plasma membrane to the endoplasmic reticulum.[1][2] This pathway is particularly important for the trafficking of cholesterol that has been internalized from LDL particles. Consequently, the delivery of LDL-derived cholesterol to the ER is significantly attenuated in the presence of 20-HC-Me-Pyrrolidine.[1][2] This disruption of cholesterol trafficking has significant consequences for cellular cholesterol homeostasis.

Quantitative Data

The inhibitory potency of 20-HC-Me-Pyrrolidine against the three human Aster proteins has been quantified using fluorescence polarization assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Protein | IC50 (µM) |

| Aster-A | 0.11 |

| Aster-B | 0.06 |

| Aster-C | 0.71 |

Data sourced from MedChemExpress product information.[1][2][3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of cholesterol transport and the inhibitory action of 20-HC-Me-Pyrrolidine.

References

An In-depth Technical Guide on the Putative Structure-Activity Relationship of 20-Hydroxycholesterol-Methyl-Pyrrolidine

Disclaimer: The compound "20-Hydroxycholesterol-Methyl-Pyrrolidine" (20-HC-Me-Pyrrolidine) is a novel molecular entity not yet described in the scientific literature. This guide, intended for researchers, scientists, and drug development professionals, presents a prospective analysis of its structure-activity relationship (SAR) based on the known biological activities of its constituent moieties: 20-hydroxycholesterol and a methyl-pyrrolidine ring. All data and protocols are extrapolated from existing research on analogous compounds.

Introduction

The conjugation of natural products with pharmacologically active synthetic scaffolds is a promising strategy in drug discovery, potentially leading to compounds with novel or enhanced biological activities. This guide explores the hypothetical molecule 20-HC-Me-Pyrrolidine, a conjugate of the oxysterol 20-hydroxycholesterol (20-HC) and a methyl-pyrrolidine moiety. 20-HC is a known modulator of cellular signaling pathways, while the pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs.[1] The combination of these two entities could yield a compound with unique therapeutic potential. This document outlines the putative SAR, proposes experimental protocols for its investigation, and visualizes potential mechanisms and workflows.

Based on the nomenclature, a plausible structure for 20-HC-Me-Pyrrolidine would involve the attachment of a methyl-pyrrolidine ring to the 20-hydroxycholesterol backbone, likely at the C-20 hydroxyl group. The following sections will be based on this presumed structure.

Putative Structure-Activity Relationship (SAR)

The overall biological activity of 20-HC-Me-Pyrrolidine would be a composite of the contributions from the 20-hydroxycholesterol core, the methyl-pyrrolidine ring, and the linker connecting them.

SAR of the 20-Hydroxycholesterol Moiety

20(S)-hydroxycholesterol is a known allosteric activator of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway and an agonist of the liver X receptor (LXR).[2] Structure-activity relationship studies of 20-HC analogs have revealed key structural features for activity.

| Modification of 20-HC | Effect on Biological Activity | Reference |

| Stereochemistry at C-20 | The 20(S) epimer is a potent activator of the Hedgehog signaling pathway, while the 20(R) epimer is inactive.[3] | [3] |

| Side Chain Length | Modifications to the length of the sterol side chain are generally not well-tolerated for binding to oxysterol-binding proteins (OSBP and ORP4).[4] | [4] |

| Hydroxylation Position | Hydroxylation at C-20, C-24, C-25, and C-27 confers high-affinity interactions with OSBP and ORP4, whereas hydroxylation at C-22 does not.[4] | [4] |

SAR of the Methyl-Pyrrolidine Moiety

The pyrrolidine ring is a versatile scaffold present in a wide range of biologically active compounds.[5] Its SAR is highly dependent on the nature and position of its substituents.

| Modification of Pyrrolidine | Effect on Biological Activity | Reference |

| N-Substitution | The nitrogen atom of the pyrrolidine ring is a key site for substitution, with the majority of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[1] The nature of the N-substituent significantly influences the pharmacological profile. | [1] |

| Ring Substitution | Substituents on the carbon atoms of the pyrrolidine ring can modulate activity and selectivity. For instance, a 3-R-methylpyrrolidine promotes pure ERα antagonism.[1] | [1] |

| Stereochemistry | The stereochemistry of substituents on the pyrrolidine ring is crucial for biological activity due to the specific binding interactions with target proteins.[6] | [6] |

Proposed Experimental Protocols

To elucidate the SAR of 20-HC-Me-Pyrrolidine, a systematic investigation involving chemical synthesis and biological evaluation is necessary.

Synthesis of 20-HC-Me-Pyrrolidine Analogs

A library of 20-HC-Me-Pyrrolidine analogs should be synthesized to explore the SAR. Key modifications would include:

-

Varying the attachment point of the methyl-pyrrolidine to the 20-HC core.

-

Altering the stereochemistry at the C-20 position of the cholesterol backbone.

-

Modifying the position of the methyl group on the pyrrolidine ring.

-

Introducing different substituents on the pyrrolidine nitrogen.

A potential synthetic route could involve the reaction of a suitably activated 20-hydroxycholesterol derivative with various methyl-pyrrolidine precursors.[7]

Biological Evaluation

3.2.1. Hedgehog Signaling Pathway Activation Assay

-

Cell Line: NIH-3T3 cells stably transfected with a Gli-luciferase reporter construct.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of the synthesized 20-HC-Me-Pyrrolidine analogs for 24-48 hours. 20(S)-hydroxycholesterol should be used as a positive control.[2]

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Determine the EC50 value for each compound.

-

3.2.2. Liver X Receptor (LXR) Activation Assay

-

Assay Type: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.

-

Protocol:

-

A reaction mixture containing LXR ligand-binding domain, a fluorescent LXR agonist, and an acceptor molecule is prepared.

-

Add varying concentrations of the synthesized 20-HC-Me-Pyrrolidine analogs.

-

Incubate the mixture to allow for competitive binding.

-

Measure the TR-FRET signal. A decrease in the signal indicates displacement of the fluorescent agonist and binding of the test compound.

-

Calculate the IC50 value for each compound.

-

3.2.3. In Vitro Anticancer Activity Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., breast, prostate, colon).

-

Protocol (MTT Assay):

-

Seed cancer cells in 96-well plates.

-

After 24 hours, treat the cells with a range of concentrations of the 20-HC-Me-Pyrrolidine analogs for 72 hours.

-

Add MTT solution and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at 570 nm.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

-

Mandatory Visualizations

Proposed Signaling Pathway

Caption: Putative activation of the Hedgehog signaling pathway by 20-HC-Me-Pyrrolidine.

Experimental Workflow

Caption: Experimental workflow for the structure-activity relationship study of 20-HC-Me-Pyrrolidine.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [ouci.dntb.gov.ua]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in the Discovery and Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products and FDA-approved drugs underscores its significance as a versatile building block for the development of novel therapeutic agents. The inherent stereochemistry and conformational flexibility of the pyrrolidine ring allow for precise three-dimensional arrangements of substituents, facilitating optimal interactions with biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of pyrrolidine-containing bioactive molecules, with a focus on anticancer, antidiabetic, and anticonvulsant agents.

I. Biological Activities and Therapeutic Potential

Pyrrolidine derivatives exhibit a remarkable diversity of biological activities, targeting a wide range of enzymes and receptors implicated in various disease states. The following tables summarize the quantitative biological data for selected examples of bioactive pyrrolidine-containing molecules.

Table 1: Anticancer and Antimetastatic Activity

| Compound ID | Target | Cell Line/Assay | IC50/EC50 | Citation(s) |

| Compound 46 | CXCR4 | 12G5 antibody displacement | 79 nM | [1][2][3][4] |

| CXCR4 | CXCL12-induced calcium flux | 0.25 nM | [1][2][3][4] | |

| Spirooxindole-pyrrolidine 38i | HDAC2 (putative) | MCF-7 (human breast cancer) | 3.53 µM | [5] |

| Thiophen-containing pyrrolidine 37e | Not specified | MCF-7 (human breast cancer) | 17 µM | [5] |

| Not specified | HeLa (human cervical cancer) | 19 µM | [5] | |

| Copper complex 37a | Not specified | SW480 (human colon cancer) | 0.99 ± 0.09 µM | [3] |

Table 2: Antidiabetic Activity (DPP-IV Inhibition)

| Compound ID | Target | Assay | IC50/% Inhibition | Citation(s) |

| Compound 1j | DPP-IV | In vitro enzyme assay | 26.14% inhibition at 1x10^5 nmol/L | [No specific citation found in search results] |

| Compound 1k | DPP-IV | In vitro enzyme assay | 34.15% inhibition at 1x10^5 nmol/L | [No specific citation found in search results] |

| Omarigliptin (MK-3102) | DPP-IV | In vitro enzyme assay | 1.6 nM | [No specific citation found in search results] |

Table 3: Anticonvulsant Activity

| Compound ID | Seizure Model | ED50 | Citation(s) |

| Compound 6 | MES | 68.30 mg/kg | [No specific citation found in search results] |

| 6 Hz (32 mA) | 28.20 mg/kg | [No specific citation found in search results] | |

| Compound 15 | MES | 69.89 mg/kg | [No specific citation found in search results] |

| Compound 3q | MES | 31.64 mg/kg | [No specific citation found in search results] |

| scPTZ | 75.41 mg/kg | [No specific citation found in search results] | |

| 6 Hz (32 mA) | 38.15 mg/kg | [No specific citation found in search results] | |

| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | MES | Not specified | [6][7] |

| 6 Hz (44 mA) | Not specified | [6][7] | |

| scPTZ | Not specified | [6][7] |

Table 4: Antimicrobial Activity

| Compound ID | Organism | MIC | Citation(s) |

| Compound 3BP, 3CP, 3DP | Staphylococcus aureus | 0.025 µg/ml | [8] |

| Compound 3AP, 3IP | Enterococcus faecalis | 0.025 µg/ml | [8] |

| Compound 3CP | Mycobacterium tuberculosis | 6.25 µg/ml | [8] |

| Compound 5 | Bacteria | 32–128 µg/mL | [No specific citation found in search results] |

| Yeasts | 64–128 µg/mL | [No specific citation found in search results] | |

| Compound 8 | Bacteria | 16–64 µg/mL | [No specific citation found in search results] |

| Yeasts | 64–256 µg/mL | [No specific citation found in search results] |

II. Key Signaling Pathways

The therapeutic effects of pyrrolidine-containing molecules are often attributed to their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

A. CXCR4 Signaling Pathway

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a pivotal role in cancer metastasis, inflammation, and HIV infection. Antagonists of this receptor can inhibit these pathological processes.

B. DPP-IV Inhibition for Type 2 Diabetes

Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to improved glycemic control.

III. Synthetic Methodologies and Experimental Protocols

The construction of the pyrrolidine ring is a central theme in the synthesis of these bioactive molecules. A variety of synthetic strategies have been developed, with the [3+2] cycloaddition reaction being one of the most powerful and versatile methods.

A. General Workflow for [3+2] Cycloaddition

The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a highly efficient method for the stereoselective synthesis of substituted pyrrolidines.

B. Detailed Experimental Protocols

Materials:

-

1,2,3,4-Tetrahydroisoquinoline (THIQ)

-

4-Bromobenzaldehyde

-

Olefinic oxindole

-

Benzoic acid (BzOH)

-

Ethanol (EtOH)

Procedure:

-

To a microwave vial, add 1,2,3,4-tetrahydroisoquinoline (1.3 equiv), 4-bromobenzaldehyde (1.1 equiv), and the olefinic oxindole (1.0 equiv).

-

Add benzoic acid (0.5 equiv) and ethanol as the solvent.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 125 °C for 30 minutes.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired spirooxindole-pyrrolidine.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Materials:

-

Appropriately substituted succinic anhydride

-

Appropriately substituted amine

-

Chloroacetyl chloride

-

Secondary amine (e.g., 4-phenylpiperazine)

-

Dry solvents (e.g., toluene, acetone)

-

Triethylamine (TEA)

Procedure:

-

Synthesis of the Succinimide Ring: A mixture of the substituted succinic anhydride (1 equiv) and the primary amine (1 equiv) in a suitable solvent (e.g., toluene) is refluxed for several hours. The solvent is then removed under reduced pressure to yield the crude succinimide.

-

N-Alkylation: To a solution of the succinimide (1 equiv) in a dry solvent (e.g., acetone) containing a base (e.g., K₂CO₃), chloroacetyl chloride (1.1 equiv) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours. The inorganic salts are filtered off, and the filtrate is concentrated.

-

Amidation: The resulting N-(chloroacetyl)succinimide (1 equiv) is dissolved in a dry solvent (e.g., acetone). The appropriate secondary amine (1.1 equiv) and a base (e.g., triethylamine) are added, and the mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography or recrystallization to give the final pyrrolidine-2,5-dione-acetamide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Animal Model: Male albino Swiss mice (20-25 g)

Tests:

-

Maximal Electroshock (MES) Test:

-

Administer the test compound intraperitoneally (i.p.).

-

After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 Hz, 0.2 s duration) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Administer the test compound i.p.

-

After a predetermined time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).

-

Observe the mice for the onset of clonic seizures for a period of 30 minutes. Protection is defined as the failure to observe clonic seizures.

-

-

6-Hz Psychomotor Seizure Test:

-

Administer the test compound i.p.

-

After a predetermined time, apply a low-frequency (6 Hz) electrical stimulus of long duration (3 s) via corneal electrodes.

-

Observe the mice for signs of seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae). Protection is defined as the absence of seizure activity.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated for each test using probit analysis. The neurotoxicity is also assessed, typically using the rotarod test, to determine the median toxic dose (TD₅₀). The protective index (PI) is then calculated as the ratio of TD₅₀ to ED₅₀.

IV. Conclusion

The pyrrolidine scaffold continues to be a fertile ground for the discovery of new bioactive molecules with significant therapeutic potential. The synthetic methodologies, particularly the versatile [3+2] cycloaddition reactions, provide a powerful toolkit for the construction of diverse and complex pyrrolidine-containing compounds. The detailed experimental protocols and an understanding of the underlying signaling pathways presented in this guide are intended to empower researchers in their efforts to design, synthesize, and evaluate the next generation of pyrrolidine-based therapeutics. The continued exploration of this remarkable heterocyclic core promises to yield novel treatments for a wide range of human diseases.

References

- 1. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 7. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Smoothened Agonist: 20-HC-Me-Pyrrolidine (SAG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2][3] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2][3][4] The G protein-coupled receptor (GPCR)-like protein Smoothened (Smo) is a key transducer of the Hh signal.[3][4][5] In the absence of Hh ligands, the receptor Patched (Ptch) inhibits Smo activity.[1][4] Binding of Hh ligands to Ptch alleviates this inhibition, leading to the activation of Smo and subsequent downstream signaling through the Gli family of transcription factors.[1][6][7]

20-HC-Me-Pyrrolidine, commonly known as Smoothened Agonist (SAG), is a potent, cell-permeable small molecule that acts as a direct agonist of Smo.[8][9] By binding to Smo, SAG mimics the effect of Hh ligand binding, leading to the activation of the Hh pathway.[8][9] This property makes SAG an invaluable tool for studying the Hh signaling cascade, identifying downstream targets, and for the development of therapeutics targeting this pathway.

Quantitative Data

The following table summarizes the key quantitative parameters of SAG's activity as a Smoothened agonist.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 3 nM | Shh-LIGHT2 cells (Gli-luciferase reporter assay) | [9] |

| 16.53 ± 1.45 nM | HEK293 cells (35S-GTPγS binding assay) | [10] | |

| 0.9 ± 0.1 nM | U2OS cells (βarr2-GFP aggregation assay) | [6] | |

| Kd | 59 nM | Smo-expressing Cos-1 cells (BODIPY-cyclopamine binding) | [9] |

| IC50 (vs. KAAD-cyclopamine) | 9.99 ± 0.36 nM | HEK293 cells (35S-GTPγS binding assay) | [10] |

Signaling Pathway and Mechanism of Action

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (Ptch). In the "off" state, Ptch inhibits the localization and activity of Smoothened (Smo). Upon ligand binding, this inhibition is relieved, allowing Smo to translocate to the primary cilium and activate a downstream signaling cascade. This culminates in the activation of the Gli family of transcription factors, which then translocate to the nucleus to regulate the expression of target genes. SAG acts as a direct agonist of Smo, bypassing the need for ligand-Ptch interaction to activate the pathway.

Caption: Hedgehog Signaling Pathway Activation by Ligand and SAG.

Experimental Protocols

Here are detailed protocols for key experiments to characterize the activity of SAG.

Gli-Luciferase Reporter Assay

This assay measures the transcriptional activity of Gli, a downstream effector of Smoothened.

Experimental Workflow:

Caption: Workflow for a Gli-Luciferase Reporter Assay.

Protocol:

-

Cell Culture: Culture Shh-LIGHT2 cells, which contain a Gli-responsive firefly luciferase reporter construct, in appropriate growth medium.

-

Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of SAG in culture medium. Remove the old medium from the cells and add the SAG dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 30 hours at 37°C in a CO2 incubator.[9]

-

Lysis and Luminescence Reading: Lyse the cells using a suitable luciferase assay buffer. Measure the firefly luciferase activity using a luminometer.

-

Data Analysis: Plot the luminescence values against the logarithm of the SAG concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Competitive Binding Assay

This assay determines the binding affinity of SAG to Smoothened by measuring its ability to displace a fluorescently labeled competitor, such as BODIPY-cyclopamine.

Protocol:

-

Cell Culture: Use Cos-1 or HEK293 cells engineered to overexpress Smoothened.

-

Cell Preparation: Harvest the cells and prepare a cell suspension.

-

Competition Reaction: In a suitable assay plate, incubate the Smo-expressing cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of SAG for 1 hour.[6][9]

-

Washing: Wash the cells to remove unbound ligands.

-

Fluorescence Measurement: Measure the fluorescence of the cell-bound BODIPY-cyclopamine using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against the SAG concentration. The concentration of SAG that displaces 50% of the labeled ligand is the IC50, from which the dissociation constant (Kd) can be calculated.[9]

Western Blot for Downstream Target Expression

This protocol is used to detect changes in the protein levels of Hh pathway targets, such as Gli1, in response to SAG treatment.

Protocol:

-

Cell Treatment: Treat cells (e.g., WT MEF cells or MDAMB231 cells) with SAG (e.g., 100 nM or 250 nM) for a specified time (e.g., 10 minutes to 48 hours).[9]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-Gli1) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or tubulin).

Logical Relationship of SAG's Mechanism of Action

The following diagram illustrates the direct agonistic action of SAG on Smoothened, leading to the activation of the Hedgehog signaling pathway.

Caption: Mechanism of Action of SAG as a Smoothened Agonist.

Conclusion

20-HC-Me-Pyrrolidine (SAG) is a powerful pharmacological tool for the investigation of the Hedgehog signaling pathway. Its direct and potent agonistic activity on Smoothened allows for precise modulation of the pathway, facilitating studies on its role in development, disease, and as a therapeutic target. The protocols and data presented here provide a comprehensive guide for researchers utilizing SAG in their studies.

References

- 1. Regulation of Hedgehog Signaling in Cancer by Natural and Dietary Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog Pathway Modulation by Multiple Lipid Binding Sites on the Smoothened Effector of Signal Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Hedgehog Signaling: From Basic Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hedgehog pathway effector Smoothened exhibits signaling competency in the absence of ciliary accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Identification of select glucocorticoids as Smoothened agonists: Potential utility for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAG | Smoothened Agonist | Smo receptor agonist | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pnas.org [pnas.org]

Application Notes and Protocols for 20-Hydroxycholesterol Derivatives in Cellular Research

Disclaimer: Publicly available scientific literature, patents, and chemical supplier databases do not contain information on a compound specifically named "20-HC-Me-Pyrrolidine." The following application notes and protocols are based on the well-characterized parent compound, 20(S)-hydroxycholesterol (20(S)-OHC) , a known modulator of critical cellular signaling pathways. It is presumed that "20-HC-Me-Pyrrolidine" may be a novel or internal designation for a derivative of 20(S)-hydroxycholesterol. Researchers should adapt these protocols based on the specific physicochemical properties of their compound.

Introduction to 20(S)-Hydroxycholesterol

20(S)-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, that acts as an important signaling molecule in various biological processes. It is a known allosteric activator of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The activation of this pathway is crucial in embryonic development and has been implicated in the progression of certain cancers.[1]

Mechanism of Action: Hedgehog Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch1) receptor. This binding relieves the Ptch1-mediated inhibition of Smoothened (Smo), allowing Smo to accumulate in the primary cilia and activate the Gli family of transcription factors. 20(S)-hydroxycholesterol can activate this pathway by directly binding to Smo at a site distinct from the canonical ligand binding site, functioning as an allosteric activator. This leads to the transcription of Hh target genes that regulate cell proliferation, differentiation, and survival.

Caption: Activation of the Hedgehog signaling pathway by its natural ligand or by 20(S)-hydroxycholesterol.

Quantitative Data

The following table summarizes key quantitative data for the activity of 20(S)-hydroxycholesterol.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | ~3 µM | NIH 3T3 | Hh reporter gene transcription |

Experimental Protocols

The following are generalized protocols for the treatment of cultured cells with sterol compounds like 20(S)-hydroxycholesterol. These should be optimized for specific cell lines and experimental goals.

Protocol 1: Preparation of 20(S)-Hydroxycholesterol Stock Solution

Sterols are hydrophobic and require an appropriate solvent for solubilization before addition to aqueous cell culture media.

Materials:

-

20(S)-hydroxycholesterol (or derivative)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol, absolute, sterile

-

Sterile microcentrifuge tubes or glass vials

Procedure:

-

Solvent Selection: DMSO is a common solvent for preparing concentrated stock solutions of sterols. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Stock Solution Preparation:

-

Aseptically weigh the desired amount of 20(S)-hydroxycholesterol in a sterile container.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

Vortex or gently warm the solution to ensure complete dissolution.

-

-

Storage:

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light.

-

Protocol 2: General Cell Treatment with 20(S)-Hydroxycholesterol

This protocol outlines the steps for treating adherent cells in a multi-well plate format.

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium

-

20(S)-hydroxycholesterol stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS), sterile

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed the cells into the wells of a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.

-

Incubate the cells overnight to allow for attachment.

-

-

Preparation of Treatment Media:

-

Warm the complete cell culture medium to 37°C.

-

Prepare serial dilutions of the 20(S)-hydroxycholesterol stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.

-

-

Cell Treatment:

-

Aspirate the old medium from the cell culture wells.

-

Gently wash the cells with sterile PBS.

-

Add the prepared treatment media (including a vehicle control containing the same concentration of DMSO) to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Downstream Analysis:

-

Following incubation, cells can be harvested for various analyses, such as:

-

RT-qPCR: To measure the expression of Hedgehog target genes (e.g., Gli1, Ptch1).

-

Western Blotting: To analyze protein levels of components of the Hh pathway.

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the effect of the compound on cell growth.

-

Immunofluorescence: To visualize the subcellular localization of proteins like Smoothened.

-

-

Caption: A generalized workflow for treating cultured cells with sterol compounds.

Safety Precautions

-

Follow standard laboratory safety procedures when handling chemical reagents and cell cultures.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

-

All cell culture work should be performed in a certified biosafety cabinet to maintain sterility and prevent contamination.

References

Application Notes and Protocols for 20-Hydroxycholesterol-Based Click Chemistry Probes

The following application notes and protocols are designed for researchers, scientists, and drug development professionals interested in utilizing 20-hydroxycholesterol (20-OHC) analogs equipped with functionalities for click chemistry. These probes are powerful tools for investigating the cellular roles of oxysterols, including their subcellular distribution and protein interactions.

Application Note 1: Visualization of Subcellular Oxysterol Trafficking

Introduction: Understanding the subcellular localization of oxysterols like 20(S)-hydroxycholesterol is crucial for elucidating their regulatory functions in cellular processes. Clickable alkynyl derivatives of 20(S)-OHC, in conjunction with fluorescent azide reporters, enable high-resolution imaging of their distribution within cells. This approach has revealed the unexpected accumulation of a 20(S)-OHC analog in the Golgi apparatus, suggesting a vesicular transport pathway.[1][2]

Principle: Cells are metabolically labeled with an alkynyl derivative of 20(S)-OHC. Following labeling, the cells are fixed, and a fluorescent azide is "clicked" onto the alkyne handle of the incorporated probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The resulting fluorescently tagged oxysterol can then be visualized using confocal fluorescence microscopy.

Applications:

-

Tracking the movement and accumulation of 20-OHC in different organelles.

-

Investigating the cellular machinery involved in oxysterol transport.

-

Studying how cellular conditions (e.g., ATP levels, lysosome function) affect oxysterol trafficking.[1][2]

Application Note 2: Proteome-Wide Identification of 20(S)-OHC Interacting Proteins

Introduction: Identifying the protein targets of bioactive lipids is essential for understanding their mechanisms of action. Bifunctional probes of 20(S)-OHC, containing both a photo-crosslinking group (e.g., diazirine) and a clickable handle (e.g., alkyne), allow for the covalent capture and subsequent enrichment of interacting proteins from live cells.[3] This chemoproteomic approach has been used to map the membrane protein interactome of 20(S)-OHC.[3]

Principle: Cells are treated with the bifunctional 20(S)-OHC probe. Upon UV irradiation, the diazirine group forms a reactive carbene that covalently crosslinks the probe to nearby interacting proteins. The alkyne handle is then used for the click chemistry attachment of a biotin tag. The biotinylated protein complexes can be enriched using streptavidin affinity purification and subsequently identified by mass spectrometry.

Applications:

-

Discovery of novel protein binders for 20-OHC.

-

Profiling changes in the 20-OHC interactome under different cellular conditions.

-

Validating known protein-oxysterol interactions in a cellular context.

Experimental Protocols

Protocol 1: Fluorescent Labeling of 20(S)-OHC in Cultured Cells

Materials:

-

Alkynyl-20(S)-OHC probe (e.g., 20(S)-yne)

-

Mammalian cell line of interest (e.g., NIH-3T3 cells)

-

Cell culture medium and supplements

-

Paraformaldehyde (PFA)

-

Phosphate-buffered saline (PBS)

-

Fluorescent azide (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris-hydroxypropyltriazolylmethylamine (THPTA)

-

Saponin or Triton X-100 for permeabilization

-

Mounting medium with DAPI

Procedure:

-

Cell Seeding: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Probe Labeling: Treat cells with the desired concentration of the alkynyl-20(S)-OHC probe (e.g., 1-10 µM) in culture medium for a specified duration (e.g., 1-4 hours).

-

Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS and permeabilize with 0.1% Triton X-100 or 0.05% saponin in PBS for 10 minutes.

-

Click Reaction: Prepare the click reaction cocktail. For a 500 µL reaction, mix:

-

Fluorescent azide (e.g., 1-5 µM)

-

TCEP (e.g., 250 µM)

-

THPTA (e.g., 50 µM)

-

CuSO₄ (e.g., 50 µM)

-

Incubate the coverslips with the click reaction cocktail for 1 hour at room temperature, protected from light.

-

-

Washing: Wash the cells three times with PBS.

-

Nuclear Staining: Incubate with DAPI in PBS for 5 minutes.

-

Mounting and Imaging: Wash the coverslips twice with PBS and mount them on microscope slides using an appropriate mounting medium. Image the cells using a confocal microscope.

Protocol 2: Identification of 20(S)-OHC Target Proteins using Photoaffinity Labeling and Click Chemistry

Materials:

-

Bifunctional 20(S)-OHC probe with a diazirine and an alkyne group.[3]

-

Mammalian cell line of interest.

-

Cell culture medium and supplements.

-

UV lamp (365 nm).

-

Cell lysis buffer.

-

Biotin-azide.

-

Click chemistry reagents (as in Protocol 1).

-

Streptavidin-agarose beads.

-

Buffers for protein enrichment and washing.

-

Reagents for on-bead protein digestion (e.g., trypsin).

-

Mass spectrometer.

Procedure:

-

Probe Incubation: Treat cells with the bifunctional 20(S)-OHC probe (e.g., 1 µM) for 30 minutes. For competition experiments, pre-incubate cells with an excess of unlabeled 20(S)-OHC (e.g., 50 µM) for 1 hour before adding the probe.[3]

-

Photo-crosslinking: Irradiate the cells with UV light (e.g., 365 nm) for 5 minutes on ice to induce crosslinking.[3]

-

Cell Lysis and Membrane Fractionation: Harvest the cells and isolate the membrane fraction using an appropriate protocol.[3]

-

Click Reaction with Biotin-Azide: Perform a click reaction on the isolated membrane proteins with biotin-azide to tag the crosslinked proteins.[3]

-

Streptavidin Enrichment: Incubate the biotin-labeled proteome with streptavidin-agarose beads to enrich for the probe-protein complexes.[3]

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

On-Bead Digestion: Digest the enriched proteins with trypsin while they are still bound to the beads.[3]

-

Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were captured by the 20(S)-OHC probe.

Quantitative Data Summary

| Parameter | Value | Application Context | Reference |

| Probe Concentration for Labeling | 1 µM | Chemoproteomics profiling of membrane protein targets of 20(S)-OHC. | [3] |

| Competitor Concentration | 50 µM | Competition experiment to confirm specific binding of the 20(S)-OHC probe. | [3] |

| Reduction in Signal with Competitor | 85% | Dose-dependent competition of a 21 kDa band labeled by the probe. | [3] |

Visualizations

Caption: Workflow for fluorescent labeling of 20-OHC probes in cells.

Caption: Workflow for identifying 20-OHC interacting proteins.

Caption: Conceptual pathway of 20-OHC probe trafficking and function.

References

- 1. Tracking the Subcellular Fate of 20(S)-Hydroxycholesterol with Click Chemistry Reveals a Transport Pathway to the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tracking the subcellular fate of 20(s)-hydroxycholesterol with click chemistry reveals a transport pathway to the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

Detecting Pyrrolidine Compounds in Biological Samples: Application Notes and Protocols

Application Note 1: Quantification of Pyrrolidine Analytes in Human Urine by LC-MS/MS

This application note describes a sensitive and selective method for the quantification of pyrrolidine compounds, exemplified by N-methyl-2-pyrrolidone (NMP) and its primary metabolite, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The "dilute and shoot" approach minimizes sample preparation time and potential for analyte loss.[1]

Principle: Urine samples are fortified with a deuterated internal standard, diluted, and directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a C30 column, followed by detection using electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.[2]

Quantitative Data Summary for NMP and its Metabolites by LC-MS/MS

| Analyte | Matrix | Linearity (mg/L) | LOD (mg/L) | LOQ (µg/kg) | Recovery (%) | Reference |

| NMP | Urine (10-fold diluted) | Not Specified | 0.0001 | - | - | [2] |

| 5-HNMP | Urine (10-fold diluted) | Not Specified | 0.006 | - | - | [2] |

| MSI | Urine (10-fold diluted) | Not Specified | 0.008 | - | - | [2] |

| 2-HMSI | Urine (10-fold diluted) | Not Specified | 0.03 | - | - | [2] |

| NMP | Bovine Liver | 8 - 20 µg/g | - | - | - | [3] |

| NMP | Swine Liver | Not Specified | 5 ng/g | - | ~100 (with IS) | [4] |

| NMP | Cefepime | 0.005 - 0.5 µg/ml | 0.011% (w/w) | 0.036% (w/w) | - | [5] |

NMP: N-methyl-2-pyrrolidone; 5-HNMP: 5-hydroxy-N-methyl-2-pyrrolidone; MSI: N-methylsuccinimide; 2-HMSI: 2-hydroxy-N-methylsuccinimide; LOD: Limit of Detection; LOQ: Limit of Quantification; IS: Internal Standard.

Experimental Protocol: LC-MS/MS Analysis

1. Materials and Reagents:

-

N-methyl-2-pyrrolidone (NMP) analytical standard

-

5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) analytical standard

-

Deuterated NMP (e.g., d9-NMP) as internal standard (IS)[3]

-

HPLC-grade methanol, acetonitrile, and water[3]

-

Formic acid[3]

-

Human urine (blank)

2. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex mix the samples for 10 seconds.

-

Transfer 100 µL of urine to a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 890 µL of 0.1% formic acid in water to achieve a 10-fold dilution.[2]

-

Vortex mix for 10 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent

-

Mass Spectrometer: AB Sciex API 4000 or equivalent

-

Column: C30 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm)[2]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

4. Data Analysis:

-

Quantify the analytes using a calibration curve prepared in blank urine.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Caption: LC-MS/MS experimental workflow for pyrrolidine analysis.

Application Note 2: Analysis of Pyrrolidine Analytes in Biological Matrices by GC-MS

This note outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of pyrrolidine compounds, such as NMP and its metabolite 5-HNMP, in biological samples like plasma and urine.[6] This method involves a more extensive sample cleanup and derivatization step compared to the "dilute and shoot" LC-MS/MS approach.

Principle: The analyte and its deuterated internal standard are extracted from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The hydroxylated metabolites are then derivatized to increase their volatility for GC analysis. The derivatized extracts are analyzed by GC-MS in electron impact (EI) mode.[6][7]

Quantitative Data Summary for NMP and its Metabolites by GC-MS

| Analyte | Matrix | Linearity | LOD (mg/L) | LOQ | Recovery (%) | Reference |

| NMP | Cefepime | Up to 135 ng | 0.3 ng | - | 100.2 - 103.0 | [8] |

| 5-HNMP | Urine | Not Specified | 0.017 | - | 22 (LLE) | [7] |

| 5-HNMP | Plasma | Not Specified | - | - | - | [6] |

NMP: N-methyl-2-pyrrolidone; 5-HNMP: 5-hydroxy-N-methyl-2-pyrrolidone; LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction.

Experimental Protocol: GC-MS Analysis

1. Materials and Reagents:

-

NMP and 5-HNMP analytical standards

-

Deuterated 5-HNMP (e.g., d4-5-HNMP) as internal standard[7]

-

Dichloromethane, ethyl acetate

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[7]

-

Derivatizing agent: bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[7]

-

Human plasma or urine (blank)

2. Sample Preparation (using SPE):

-

Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

To 1 mL of plasma or urine, add 10 µL of the internal standard working solution.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water.

-

Elute the analytes with 3 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 50 µL of ethyl acetate.

-

Add 50 µL of BSTFA, cap the vial, and heat at 70°C for 30 minutes for derivatization.

-

Cool to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

-

GC System: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 min

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 20°C/min to 280°C, hold for 5 min

-

-

Injector Temperature: 250°C

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions for TMS-derivatized 5-HNMP and its internal standard to be determined from their mass spectra.

-

4. Data Analysis:

-

Quantify using a calibration curve prepared in the corresponding blank matrix.

-

The peak area ratio of the derivatized analyte to the derivatized internal standard is plotted against the concentration.

Caption: GC-MS experimental workflow for pyrrolidine analysis.

Application Note 3: Immunoassay for Screening of Pyrrolidinophenones

Immunoassays can serve as a rapid and cost-effective screening tool for the detection of classes of compounds, such as pyrrolidinophenones, in biological fluids.[9] These assays are based on the principle of competitive binding between the target analyte in the sample and a labeled drug conjugate for a limited number of antibody binding sites.

Principle: A sample is incubated with an antibody specific to the pyrrolidinophenone class of compounds and an enzyme-labeled pyrrolidinophenone conjugate. If the target analyte is present in the sample, it will compete with the enzyme conjugate for binding to the antibody. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. The enzyme activity is then measured, typically by a colorimetric reaction.

Experimental Protocol: Competitive ELISA

1. Materials and Reagents:

-

Microtiter plate coated with anti-pyrrolidinophenone antibody

-

Pyrrolidinophenone-horseradish peroxidase (HRP) conjugate

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 1 M H₂SO₄)

-

Calibrators and controls

2. Assay Procedure:

-

Add 50 µL of calibrators, controls, and unknown samples to the appropriate wells of the antibody-coated microtiter plate.

-

Add 50 µL of the pyrrolidinophenone-HRP conjugate to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15 minutes in the dark.

-

Add 100 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 10 minutes.

3. Data Analysis:

-

Calculate the mean absorbance for each set of calibrators, controls, and samples.

-

Generate a standard curve by plotting the mean absorbance of the calibrators against their concentrations.

-

Determine the concentration of the analyte in the samples by interpolating their mean absorbance from the standard curve.

Caption: Competitive immunoassay workflow.

References

- 1. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 2. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker [hero.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US9671415B2 - Immunoassay for pyrrolidinophenones - Google Patents [patents.google.com]

Application Notes and Protocols for 20-HC-Me-Pyrrolidine Functional Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxycholesterol (20-HC) and its derivatives are an emerging class of signaling molecules with significant biological activities. Notably, 20(S)-hydroxycholesterol has been identified as an allosteric activator of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a crucial regulator of embryonic development and is implicated in the progression of various cancers.[2][3][4] The synthetic derivative, 20-HC-Me-Pyrrolidine, which incorporates a pyrrolidine moiety, is designed to potentially modulate this pathway with altered potency, selectivity, or pharmacokinetic properties. The pyrrolidine scaffold is a common feature in many biologically active compounds and can influence binding to target proteins.[5]

These application notes provide detailed protocols for a suite of functional assays to characterize the biological activity of 20-HC-Me-Pyrrolidine, with a primary focus on its effects on the Hedgehog signaling pathway. Additionally, assays to investigate potential off-target effects on cholesterol metabolism are included to provide a comprehensive pharmacological profile.

Core Applications

-

Primary Target Validation: Elucidate the modulatory effects of 20-HC-Me-Pyrrolidine on the Hedgehog signaling pathway.

-

Mechanism of Action Studies: Determine if the compound acts as an agonist or antagonist of the SMO receptor.

-

Potency and Efficacy Determination: Quantify the dose-dependent effects of the compound.

-

Selectivity Profiling: Assess off-target effects on key enzymes in the cholesterol biosynthesis pathway.

I. Hedgehog Signaling Pathway Activation

The primary hypothesis for the mechanism of action of 20-HC-Me-Pyrrolidine is its interaction with the SMO receptor, leading to the activation of the Hedgehog signaling pathway. The following assays are designed to test this hypothesis.

Signaling Pathway Overview

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G-protein coupled receptor, Smoothened (SMO). The activation of SMO leads to a downstream signaling cascade that culminates in the activation of Gli transcription factors, which then translocate to the nucleus and induce the expression of target genes.

Figure 1: Hedgehog Signaling Pathway Activation by 20-HC-Me-Pyrrolidine.

A. Gli-Luciferase Reporter Assay

This assay quantitatively measures the activation of the Hedgehog pathway by detecting the transcriptional activity of Gli proteins.

Experimental Protocol:

-

Cell Culture and Transfection:

-

Culture NIH/3T3 or SHh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 2 x 104 cells per well.

-

For NIH/3T3 cells, co-transfect with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. SHh-LIGHT2 cells already have the reporter system integrated.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with low-serum medium (0.5% FBS).

-

Prepare serial dilutions of 20-HC-Me-Pyrrolidine (e.g., from 1 nM to 100 µM).

-

Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 20(S)-hydroxycholesterol or a known SMO agonist like SAG).

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-